4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
Description
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-amino-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H11N3O/c1-7-9(11)10(14)13(12-7)8-5-3-2-4-6-8/h2-6,9H,11H2,1H3 |
InChI Key |
IOTZAKSXYYYPKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reduction of 4-Nitro Precursors
A primary route involves the reduction of 4-nitro-substituted pyrazol-5-ones. In one protocol, 4-nitro-3-methyl-1-phenylpyrazol-5-ol is treated with tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) at elevated temperatures. This method yields 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride with a purity exceeding 95%. The reaction proceeds via a two-electron transfer mechanism, where SnCl₂ acts as a reducing agent, converting the nitro group (-NO₂) to an amino group (-NH₂).
Key Conditions
-
Reagents : SnCl₂ (2.5 equiv), concentrated HCl (12 M)
-
Temperature : 80–90°C
-
Reaction Time : 4–6 hours
This method is advantageous for its simplicity but requires careful pH control to prevent over-reduction or decomposition. The product is isolated as a hydrochloride salt to enhance stability, as the free base form is prone to oxidation.
Catalytic Hydrogenation
An alternative approach employs catalytic hydrogenation using palladium on carbon (Pd/C) under acidic conditions. For example, 4-nitro-3-methyl-1-phenylpyrazol-5-one is dissolved in ethanol containing HCl and hydrogenated at 50–60°C under 3–4 bar H₂ pressure. This method achieves near-quantitative conversion (>98%) to the target amine.
Advantages Over SnCl₂ Reduction
-
Higher Selectivity : Minimal side products due to controlled H₂ uptake.
-
Scalability : Suitable for industrial-scale production.
However, catalyst poisoning by chloride ions necessitates post-reaction filtration and neutralization steps.
Condensation of β-Keto Esters with Phenylhydrazine
A foundational step in pyrazole synthesis involves condensing β-keto esters (e.g., ethyl acetoacetate) with phenylhydrazine. Heating ethyl acetoacetate with phenylhydrazine in glacial acetic acid yields 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Subsequent nitration and reduction introduce the amino group at position 4.
Reaction Sequence
-
Cyclization :
Ethyl acetoacetate + phenylhydrazine → 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. -
Nitration :
Treatment with HNO₃/H₂SO₄ introduces a nitro group at position 4. -
Reduction :
Catalytic hydrogenation or SnCl₂/HCl reduces the nitro group to amine.
Yield Optimization
Reaction Optimization and Challenges
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents (e.g., DMF) enhance nitro-group reduction rates but may decompose acid-labile intermediates. Ethanol, used in hydrogenation, balances solubility and safety but requires anhydrous conditions to prevent hydrolysis.
Temperature-Dependent Byproducts
Protecting Group Strategies
To prevent unwanted side reactions during functionalization, the amino group is often protected. The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate, enabling selective nitration or alkylation. Deprotection with trifluoroacetic acid (TFA) regenerates the free amine.
Example Protocol
-
Protection :
4-Amino-pyrazole + Boc₂O → 4-Boc-amino-pyrazole (92% yield). -
Functionalization :
Nitration or alkylation at position 3. -
Deprotection :
TFA in dichloromethane removes Boc, yielding 4-amino derivative.
Analytical Characterization
Spectroscopic Data
¹H NMR (DMSO-d₆)
¹³C NMR
IR (KBr)
Purity Assessment
HPLC analysis (C18 column, 0.1% H₃PO₄/ACN gradient) confirms >99% purity for pharmaceutical-grade material.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazolone ring can be reduced to form pyrazolidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro-pyrazolones, while substitution reactions can produce a wide range of substituted pyrazolones.
Scientific Research Applications
Synthesis of Bioactive Compounds
The compound serves as a precursor for synthesizing various bioactive molecules through multi-component reactions. For instance, researchers have utilized 4-amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to synthesize pyran and pyridine derivatives. These derivatives have been evaluated for their cytotoxicity against cancer cell lines, demonstrating promising results in inhibiting cell growth .
Table 1: Synthesis Pathways and Biological Activities
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, 4-amino derivatives synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one exhibited significant cytotoxicity against several human cancer cell lines. The compounds were tested using the Brine Shrimp Lethality Assay, which indicated that certain derivatives had optimal cytotoxic effects .
Case Study: Evaluation of Anticancer Activity
In a study evaluating the anticancer activity of synthesized pyrazole derivatives, compounds derived from this compound showed varying degrees of cytotoxicity against colorectal carcinoma cells (RKO). The most potent compound induced apoptotic cell death in a dose-dependent manner, suggesting its potential as a lead compound for further drug development .
Antioxidant Activity
The antioxidant properties of pyrazole derivatives have also been investigated. A series of compounds synthesized from this compound were tested for their radical scavenging ability using the DPPH assay. Many of these compounds exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid .
Mechanism of Action
The mechanism of action of 4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Crystallographic Comparisons
Pyrazolone derivatives often exhibit variations in substituents at positions 1, 3, and 4, leading to differences in molecular packing and intermolecular interactions. Key examples include:
Table 1: Crystallographic Data of Selected Pyrazolone Derivatives
Key Observations :
Spectroscopic Comparisons
Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy reveal substituent-dependent shifts:
Table 2: IR Spectral Data (C=O and N–H Stretches)
Key Observations :
Key Observations :
Biological Activity
4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, a member of the pyrazolone family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anti-cancer agent, anti-inflammatory drug, and enzyme inhibitor. This article reviews the biological activity of this compound based on recent research findings, including case studies, mechanisms of action, and comparative analyses with related compounds.
| Property | Value |
|---|---|
| CAS Number | 18664-71-6 |
| Molecular Formula | C17H17N3O |
| Molecular Weight | 281.34 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-component reactions (MCRs) that allow for the efficient formation of pyrazolone derivatives. These methods often utilize hydrazine derivatives and diketones under controlled conditions to yield the target compound .
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this core structure were evaluated for their cytotoxicity against six cancer cell lines, with several derivatives showing optimal activity . The most potent compounds exhibited IC50 values significantly lower than those of standard chemotherapeutics.
Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxicity of synthesized pyrazole derivatives:
- Compounds derived from this compound were tested against breast cancer (MDA-MB-436) and other cell lines.
- The results indicated that certain derivatives had IC50 values in the range of 2.57 to 10.70 µM, showcasing their potential as effective anticancer agents .
The mechanism through which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that it can trigger programmed cell death in malignant cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : The compound can induce cell cycle arrest at specific phases (e.g., G2/M), leading to reduced cellular proliferation .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other pyrazolone derivatives:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Olaparib | 8.90 | PARP inhibitor |
| 4-Amino derivative A | 2.57 | Anticancer agent |
| Phenylpyrazolone derivative B | 10.70 | Anti-inflammatory |
This table illustrates that while traditional drugs like Olaparib have established efficacy, novel derivatives from the pyrazolone family may offer enhanced potency and selectivity against cancer cells.
Q & A
Q. What are the standard synthetic routes for 4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and its derivatives?
The compound is typically synthesized via condensation reactions or modified Vilsmeier-Haack protocols. For example:
- Vilsmeier-Haack Reaction : Used to prepare pyrazolone derivatives by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF, yielding intermediates like 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde .
- Substituent Introduction : Derivatives are formed by reacting the parent compound with amines (e.g., 2-naphthylamine, cyclopropylamine) under reflux in ethanol, followed by crystallization .
Table 1 : Representative Synthetic Conditions
| Derivative | Reactants | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| 4-[(Z)-(2-Furyl)(2-naphthylamino)methylene] | 2-Naphthylamine | Ethanol | 6 hours | 78% | |
| 4-[(Cyclopropylamino)(phenyl)methylene] | Cyclopropylamine | Ethanol | 8 hours | 72% |
Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?
- X-ray Crystallography : The gold standard for structural elucidation. Studies report triclinic (P1) or monoclinic crystal systems with unit cell parameters (e.g., a = 7.43–9.84 Å) .
- Spectroscopy :
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for pyrazolone derivatives?
- Software Tools : Use SHELXL for refinement and ORTEP for visualization to validate anisotropic displacement parameters and hydrogen bonding patterns .
- Data Validation : Cross-check with metrics like R factor (<0.05) and data-to-parameter ratios (>15:1) to ensure reliability .
- Case Study : In (4Z)-4-[(2-Chloroanilino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, conflicting bond angles were resolved by refining against high-resolution data (wR = 0.095) .
Q. What strategies optimize reaction yields in substituted pyrazolone synthesis?
Q. How do substituents on the phenyl ring affect electronic properties and reactivity?
- Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents increase electrophilicity at the carbonyl group, facilitating nucleophilic attacks (e.g., amination) .
- Electron-Donating Groups (EDGs) : Methyl or methoxy groups stabilize intermediates via resonance, improving cyclization efficiency .
Table 2 : Substituent Effects on Reactivity
| Substituent | Position | Effect on Reaction Rate | Reference |
|---|---|---|---|
| Cl | Para | ↑ Electrophilicity | |
| CH₃ | Meta | ↑ Resonance stabilization |
Q. What computational methods complement experimental studies of pyrazolone derivatives?
- DFT Calculations : Predict molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces to explain reactivity .
- Molecular Docking : Used in biological studies to model interactions with enzymes (e.g., COX-2 inhibition) .
Q. How does crystal packing influence material properties in these compounds?
Q. What are the challenges in interpreting biological activity data for pyrazolone derivatives?
- Bioassay Variability : Differences in cell lines or assay conditions (e.g., pH, incubation time) can lead to contradictory results .
- Metabolite Interference : Phase I metabolites may mask parent compound effects; use HPLC-MS to track degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
